
3-脱氧沙格列汀
描述
3-Deoxy Saxagliptin is a derivative of Saxagliptin, a potent, selective dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. These hormones play a crucial role in regulating blood glucose levels by enhancing insulin secretion and suppressing glucagon release .
科学研究应用
3-Deoxy Saxagliptin has several scientific research applications, including:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on glucose metabolism and insulin secretion in cellular and animal models.
Medicine: Explored for its potential therapeutic benefits in managing type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of novel drug formulations and delivery systems to enhance bioavailability and efficacy .
作用机制
Target of Action
3-Deoxy Saxagliptin is a highly potent, selective, and competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis .
Mode of Action
3-Deoxy Saxagliptin interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, thereby slowing down the breakdown of incretin hormones and increasing their level in the body . The increased circulation of intact GLP-1 and GIP leads to augmented glucose-dependent insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 by 3-Deoxy Saxagliptin affects the incretin pathway. Incretins, such as GLP-1 and GIP, are hormones that stimulate a decrease in blood glucose levels. By preventing the inactivation of these hormones, 3-Deoxy Saxagliptin enhances their action, leading to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .
Pharmacokinetics
3-Deoxy Saxagliptin is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with 3-Deoxy Saxagliptin is approximately 27 hours, supporting a once-daily dosing regimen . No clinically meaningful differences in the pharmacokinetics of 3-Deoxy Saxagliptin have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .
Result of Action
The inhibition of DPP-4 by 3-Deoxy Saxagliptin leads to improved glycemic control in patients with type 2 diabetes . It increases the level of incretin hormones, which in turn augments glucose-dependent insulin secretion, leading to a decrease in blood glucose levels .
Action Environment
The action of 3-Deoxy Saxagliptin can be influenced by various environmental factors. For instance, the presence of strong CYP inhibitors can increase the exposure to 3-Deoxy Saxagliptin, necessitating a dose reduction . Additionally, the efficacy and stability of 3-Deoxy Saxagliptin can be affected by the patient’s renal function, with dose adjustments needed in cases of moderate or severe renal impairment .
生化分析
Biochemical Properties
3-Deoxy Saxagliptin plays a significant role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By increasing the levels of these hormones, 3-Deoxy Saxagliptin enhances insulin secretion and reduces glucagon release, thereby improving glycemic control .
Cellular Effects
3-Deoxy Saxagliptin influences various cellular processes, particularly in pancreatic beta cells and endothelial cells. In pancreatic beta cells, it enhances insulin secretion in response to glucose, thereby improving glucose uptake and utilization. In endothelial cells, 3-Deoxy Saxagliptin has been shown to improve endothelial function by increasing the number and function of endothelial progenitor cells (EPCs), which are essential for vascular repair and regeneration . Additionally, it modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of 3-Deoxy Saxagliptin involves the inhibition of DPP-4 through the formation of a reversible, histidine-assisted covalent bond between its nitrile group and the serine hydroxyl oxygen on DPP-4. This inhibition increases the levels of active incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release. Furthermore, 3-Deoxy Saxagliptin does not significantly inhibit or induce other cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Deoxy Saxagliptin have been observed to change over time. The compound is generally stable and maintains its inhibitory activity on DPP-4 over extended periods. Long-term studies have shown that 3-Deoxy Saxagliptin continues to improve glycemic control without significant degradation or loss of efficacy. Prolonged exposure may lead to adaptive changes in cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-Deoxy Saxagliptin vary with different dosages. At therapeutic doses, it effectively improves glycemic control and enhances insulin secretion. At higher doses, it may cause adverse effects such as hypoglycemia and gastrointestinal disturbances. Studies have also shown that there is a threshold effect, beyond which increasing the dosage does not lead to proportional improvements in therapeutic outcomes .
Metabolic Pathways
3-Deoxy Saxagliptin is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, to form its major active metabolite, 5-hydroxy saxagliptin. This metabolite retains the inhibitory activity on DPP-4 and contributes to the overall therapeutic effects of the compound. The metabolic pathways also involve minor hydroxylation and conjugation reactions, which facilitate the excretion of the compound through renal and hepatic routes .
Transport and Distribution
The transport and distribution of 3-Deoxy Saxagliptin within cells and tissues are influenced by its physicochemical properties. The compound is well absorbed and distributed throughout the body, with a high volume of distribution. It is primarily transported in the bloodstream and can cross cellular membranes to reach target tissues. The presence of specific transporters and binding proteins may facilitate its uptake and accumulation in certain tissues .
Subcellular Localization
3-Deoxy Saxagliptin is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity is primarily exerted in the cytoplasm, where it interacts with DPP-4. The compound may also undergo post-translational modifications that influence its localization and function. Understanding the subcellular localization of 3-Deoxy Saxagliptin can provide insights into its mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy Saxagliptin involves multiple steps, starting from 1-adamantanecarboxylic acid. The process includes reactions such as mild acid treatment, Vilsmeier-Haack reaction, and subsequent steps involving hydrolysis, decarboxylation, and oxidation . The final product is obtained through oximation, reduction, and protection reactions .
Industrial Production Methods: Industrial production of 3-Deoxy Saxagliptin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of biocatalysts such as phenylalanine dehydrogenase and formate dehydrogenase for specific steps, enhancing the efficiency and selectivity of the reactions .
化学反应分析
Types of Reactions: 3-Deoxy Saxagliptin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, 3-Deoxy Saxagliptin .
相似化合物的比较
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Vildagliptin: Similar to Saxagliptin but with variations in its chemical structure and metabolic pathways.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a longer half-life and different binding affinity to the enzyme.
Uniqueness: 3-Deoxy Saxagliptin is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other dipeptidyl peptidase-4 inhibitors. These differences can influence its efficacy, safety, and suitability for different patient populations .
属性
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBXOWFQASQAR-FTDXYOEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110803 | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361441-98-7 | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


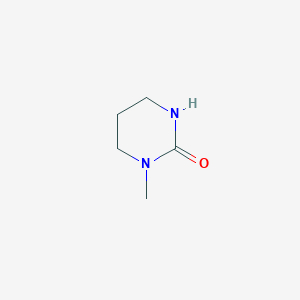
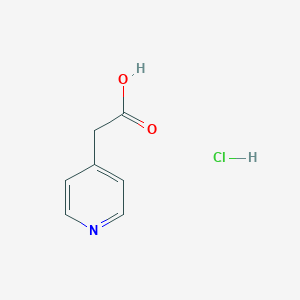
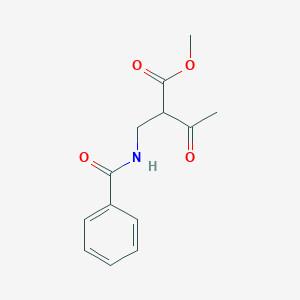
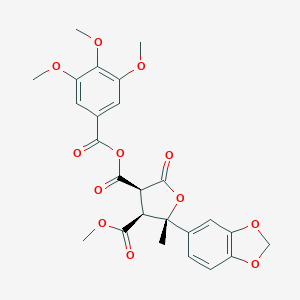
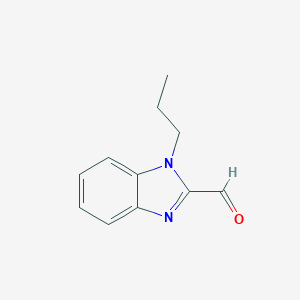
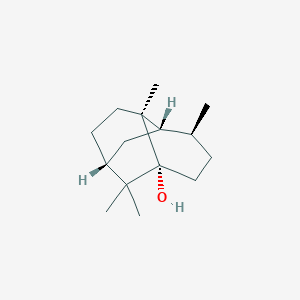
![(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B50778.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

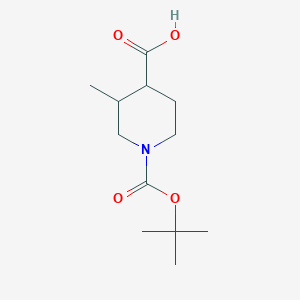


![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
